molecular formula C8H15NO4 B190993 3,7a-Diepialexine CAS No. 119065-82-6

3,7a-Diepialexine

Cat. No.: B190993
CAS No.: 119065-82-6
M. Wt: 189.21 g/mol
InChI Key: AIQMLBKBQCVDEY-TVNFTVLESA-N
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Description

3,7a-Diepialexine is a polyhydroxylated pyrrolizidine alkaloid It is an epimer of australine, which means it has the same molecular formula but differs in the configuration at one specific carbon atom

Scientific Research Applications

3,7a-Diepialexine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of 3,7a-Diepialexine involves multiple steps. One common approach starts from a chiral 2,5-dihydropyrrole precursor. The synthesis includes diastereoselective reactions to ensure the correct configuration at the epimeric center. Key steps in the synthesis include regioselective epoxide ring-opening reactions and the use of the Mitsunobu reaction to invert the configuration at specific carbon atoms .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes developed in academic research can potentially be scaled up for industrial production. The use of chiral precursors and diastereoselective reactions would be critical in maintaining the desired stereochemistry on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3,7a-Diepialexine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can be used to alter the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium hydride and alkyl halides are used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohols.

Mechanism of Action

The mechanism of action of 3,7a-Diepialexine involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Australine: The parent compound, differing only in the configuration at one carbon atom.

    Casuarine: Another polyhydroxylated pyrrolizidine alkaloid with similar biological activities.

    Uniflorine A: A related compound with a different stereochemistry but similar functional groups.

Uniqueness

3,7a-Diepialexine is unique due to its specific stereochemistry, which can result in different biological activities compared to its epimers and other similar compounds. This uniqueness makes it a valuable compound for studying the effects of stereochemistry on biological activity .

Properties

CAS No.

119065-82-6

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(1R,2R,3S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol

InChI

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1

InChI Key

AIQMLBKBQCVDEY-TVNFTVLESA-N

Isomeric SMILES

C1CN2[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO

SMILES

C1CN2C(C(C(C2C1O)O)O)CO

Canonical SMILES

C1CN2C(C(C(C2C1O)O)O)CO

Synonyms

3-epiaustraline
7-epiaustraline
epiaustraline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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